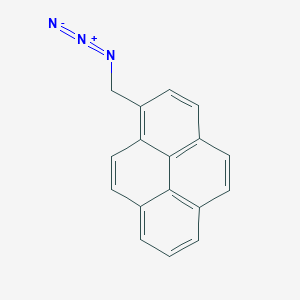

1-(Azidomethyl)pyrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(azidomethyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3/c18-20-19-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKXPQFZTSRGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Azidomethyl)pyrene CAS number and properties

An In-depth Technical Guide to 1-(Azidomethyl)pyrene

This technical guide provides a comprehensive overview of this compound, a versatile fluorescent compound widely utilized in biochemical and biomedical research. It is intended for researchers, scientists, and professionals in drug development who are interested in the application of fluorescent probes and click chemistry. This document details the compound's properties, key experimental protocols, and its applications in developing sensitive detection and delivery systems.

Core Properties of this compound

This compound is a derivative of pyrene (B120774), a polycyclic aromatic hydrocarbon known for its unique photophysical properties. The introduction of an azidomethyl group allows for its covalent attachment to a wide range of molecules via "click" chemistry, making it a valuable tool for fluorescently labeling biomolecules.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical, chemical, and spectroscopic properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 1006061-57-9 | [1][2][3] |

| Molecular Formula | C₁₇H₁₁N₃ | [1][2][4] |

| Molecular Weight | 257.29 g/mol | [1][4][5] |

| IUPAC Name | This compound | [4] |

| Appearance | Light orange to yellow to green powder or crystals | [2][6] |

| Melting Point | 66 - 70 °C | [2][6] |

| Solubility | Soluble in dichloromethane (B109758) and chloroform; moderately soluble in DMSO, DMF, and acetonitrile. | [7] |

| Purity | >98.0% (HPLC) | [2] |

| Excitation Maximum (λex) | 343 nm | [7] |

| Storage Conditions | Refrigerate at 2-8°C under an inert gas. Keep away from heat, light, shock, and friction. | [2][5][8] |

Safety and Handling Information

Proper handling and storage of this compound are crucial due to its reactive nature. The table below outlines its key safety information.

| Hazard Category | Description | Reference(s) |

| Physical Hazards | Organic azides can be explosive. May explosively decompose upon heating, shock, or friction. Forms explosive mixtures with air on intense heating. | [8][9] |

| Health Hazards | While one safety data sheet indicates it is not a hazardous substance, the parent compound, pyrene, is classified as a potential carcinogen and can be rapidly absorbed through the skin. It is advised to handle with caution. | [8][9] |

| Environmental Hazards | The parent compound, pyrene, is very toxic to aquatic life with long-lasting effects. Avoid release to the environment. | [9] |

| Incompatible Materials | Strong oxidizing agents. | [8] |

| Handling Precautions | Use in a well-ventilated area with personal protective equipment (gloves, safety glasses, lab coat). Avoid generating dust. Avoid contact with skin and eyes. | [8] |

| Storage Precautions | Store in a tightly sealed container in a refrigerator under an inert atmosphere (e.g., argon or nitrogen). Protect from physical shock and friction. | [8] |

Applications in Research and Drug Development

This compound's utility stems from the fluorescent properties of the pyrene moiety and the reactivity of the azide (B81097) group. Pyrene is notable for its ability to form excimers—excited-state dimers that emit light at a longer wavelength than the monomer. This phenomenon is highly sensitive to the distance between pyrene molecules, making it an effective "spectroscopic ruler."

Key applications include:

-

Fluorescent Labeling: It serves as a fluorescent probe for labeling and visualizing biomolecules such as proteins and nucleic acids in vitro.[6][10]

-

Click Chemistry: The azide group enables its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, allowing for the efficient and specific conjugation to molecules containing alkyne or strained cycloalkyne groups.[1][11]

-

Sensing and Diagnostics: It has been employed in the synthesis of fluorescent chemosensors for detecting metal ions like Zn²⁺ and for sensing oligonucleotides.[1]

-

Drug Delivery and Therapeutics: The compound can be incorporated into drug delivery systems to enhance targeting and release.[6] Furthermore, it has been used in the development of agents for targeted cancer treatment.[5][12]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are summaries of key experimental protocols from the literature.

Protocol 1: Synthesis of a Ratiometric Zinc Ion Chemosensor

This protocol describes the synthesis of a fluorescent sensor for Zn²⁺ ions based on a study by Ingale, Sachin A., et al., which utilized a CuAAC reaction.[1]

Objective: To synthesize a tris-triazole adduct that functions as a selective "on-off" fluorescent sensor for zinc ions.

Materials:

-

This compound

-

Copper(I) catalyst (e.g., copper(I) iodide or generated in situ from CuSO₄ and a reducing agent)

-

Appropriate solvent (e.g., THF/water mixture)

Optimized Procedure:

-

In a reaction vessel, dissolve tripropargylamine and an excess of this compound in the chosen solvent system.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can interfere with the Cu(I) catalyst.

-

Add the copper(I) catalyst. A critical optimization was found to be increasing the catalyst loading to 4.5 mol% to drive the reaction to completion.[1]

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, purify the resulting tris-triazole click adduct using column chromatography to yield the final sensor molecule.

Outcome: The synthesized sensor demonstrated an 80-fold increase in the ratio of its monomer to excimer fluorescence emission upon binding Zn²⁺, with a detection limit of 0.2 μM.[1]

Protocol 2: Preparation of Fluorescently Labeled Nucleosides

This protocol is based on a strategy to create a library of pyrene-labeled nucleosides for oligonucleotide sensing.[1]

Objective: To conjugate this compound to alkyne-modified nucleosides for use as fluorescent probes.

Materials:

-

This compound

-

Alkyne-functionalized nucleosides (e.g., with a 7-octadiynyl or 7-tripropargylamine side chain)

-

Copper(I) catalyst system (e.g., CuSO₄ and sodium ascorbate)

-

Solvent (e.g., a mixture of THF and water)

Procedure:

-

Dissolve the alkyne-modified nucleoside and this compound in a degassed solvent mixture.

-

In a separate vessel, prepare a fresh solution of sodium ascorbate (B8700270) in water.

-

Add an aqueous solution of copper(II) sulfate (B86663) (CuSO₄·5H₂O) to the reaction mixture.

-

Add the sodium ascorbate solution dropwise to the reaction. This reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Allow the reaction to proceed at room temperature until completion.

-

Purify the resulting pyrene-labeled nucleoside conjugate using appropriate chromatographic techniques.

Key Finding: Nucleoside conjugates with linkers allowing two pyrene units in close proximity exhibited characteristic excimer fluorescence, which is useful for probing nucleic acid interactions.[1]

This guide provides a foundational understanding of this compound, highlighting its properties and applications, supported by detailed experimental insights. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound 1006061-57-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 1006061-57-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C17H11N3 | CID 89183461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1006061-57-9 | FA138485 [biosynth.com]

- 6. chemimpex.com [chemimpex.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. geneseo.edu [geneseo.edu]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | 1006061-57-9 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Azidomethyl)pyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(azidomethyl)pyrene, a key building block in the field of bioconjugation and materials science. Valued for its fluorescent pyrene (B120774) core and versatile azide (B81097) functionality, this compound is instrumental in the construction of complex molecular architectures via "click chemistry." This document details the primary synthetic pathways, purification protocols, and in-depth characterization data, offering a practical resource for researchers and developers in chemistry, biology, and medicine.

Introduction

This compound is a fluorescent probe and a versatile synthetic intermediate. Its pyrene moiety exhibits a strong fluorescence emission, which is sensitive to the local environment, making it a valuable tool for probing molecular interactions. The azidomethyl group allows for facile and highly efficient conjugation to a wide array of molecules, including biomolecules and polymers, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". These reactions are characterized by their high yields, mild reaction conditions, and exceptional functional group tolerance.

This guide outlines the prevalent methods for the synthesis of this compound, provides detailed experimental protocols, and presents a comprehensive summary of its characterization data.

Synthesis of this compound

The synthesis of this compound is typically achieved through nucleophilic substitution reactions starting from readily available pyrene derivatives. The two most common precursors are 1-(chloromethyl)pyrene and 1-(hydroxymethyl)pyrene.

Synthetic Pathway

The general synthetic scheme for the preparation of this compound from its common precursors is illustrated below.

Caption: Synthetic routes to this compound.

Experimental Protocols

2.2.1. Synthesis from 1-(Chloromethyl)pyrene

This is the most direct and commonly employed method for the synthesis of this compound.

-

Materials:

-

1-(Chloromethyl)pyrene

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-(chloromethyl)pyrene in anhydrous DMF.

-

Add an excess of sodium azide (typically 1.5 to 3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and extract with dichloromethane.

-

Wash the combined organic layers with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

2.2.2. Synthesis from 1-(Hydroxymethyl)pyrene

This two-step procedure involves the conversion of the hydroxyl group into a better leaving group, such as a mesylate or tosylate, followed by substitution with azide.

-

Materials:

-

1-(Hydroxymethyl)pyrene

-

Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)

-

Triethylamine (B128534) (Et₃N) or pyridine

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Step 1: Mesylation/Tosylation: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-(hydroxymethyl)pyrene and triethylamine (or pyridine) in anhydrous dichloromethane. Cool the solution in an ice bath.

-

Add methanesulfonyl chloride (or p-toluenesulfonyl chloride) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate or tosylate is often used in the next step without further purification.

-

Step 2: Azide Substitution: Dissolve the crude mesylate/tosylate in anhydrous DMF in a round-bottom flask.

-

Add an excess of sodium azide and stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 12-24 hours, monitoring by TLC.

-

Work-up the reaction as described in section 2.2.1 (steps 4-6).

-

Purification

The crude this compound is typically purified by silica (B1680970) gel column chromatography or recrystallization.

-

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane) is commonly used.

-

Procedure: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure, and the resulting dry powder is loaded onto the top of the prepared column. The column is eluted with the chosen solvent system, and fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is evaporated.

-

-

Recrystallization:

-

Solvent Systems: A mixture of a good solvent and a poor solvent is often effective. Common systems include dichloromethane/hexane, ethyl acetate/hexane, or ethanol.

-

Procedure: The crude product is dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to induce crystallization. The resulting crystals are collected by filtration, washed with a small amount of the cold "poor" solvent, and dried under vacuum.

-

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed by a combination of spectroscopic techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₁₁N₃ |

| Molecular Weight | 257.29 g/mol [1] |

| Appearance | Light yellow to orange solid |

| Melting Point | 68-72 °C |

| Solubility | Soluble in DMF, DCM, THF, Acetone. Sparingly soluble in alcohols. Insoluble in water. |

| CAS Number | 1006061-57-9[1] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the pyrene protons and a characteristic singlet for the methylene (B1212753) protons adjacent to the azide group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.3 | Multiplet | 9H | Ar-H (Pyrene) |

| ~4.8 - 5.0 | Singlet | 2H | -CH₂-N₃ |

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display multiple signals in the aromatic region for the pyrene carbons and a distinct signal for the methylene carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~122 - 132 | Ar-C (Pyrene) |

| ~50 - 55 | -C H₂-N₃ |

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides crucial evidence for the presence of the azide functional group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2100 | Strong | N₃ asymmetric stretch (characteristic) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~840 | Strong | C-H bend (aromatic, out-of-plane) |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Expected Molecular Ion Peak (M⁺): m/z ≈ 257.10

Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of synthesized this compound.

Caption: Workflow for the purification and characterization.

Applications

This compound is a valuable reagent in various scientific disciplines:

-

Bioconjugation: For the fluorescent labeling of proteins, nucleic acids, and other biomolecules containing an alkyne handle.

-

Materials Science: In the synthesis of functionalized polymers and nanoparticles with tailored optical and electronic properties.

-

Drug Development: As a fluorescent tag to study the cellular uptake and distribution of drug candidates.

-

Chemical Biology: For the development of fluorescent probes to detect and visualize biological processes.

Safety and Handling

-

This compound, like other organic azides, should be handled with caution as it is potentially explosive, especially when heated or subjected to shock.

-

It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid contact with skin and eyes.

-

Store in a cool, dark, and dry place, away from heat and sources of ignition.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic routes from 1-(chloromethyl)pyrene and 1-(hydroxymethyl)pyrene are well-established and offer reliable methods for its preparation. The comprehensive characterization data presented herein will aid researchers in confirming the successful synthesis and purity of this important chemical tool. The versatility of this compound in "click" chemistry ensures its continued and expanding role in the development of advanced materials and biomedical technologies.

References

In-depth Technical Guide: Physicochemical Properties of 1-(Azidomethyl)pyrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a concise overview of the core physicochemical properties of 1-(Azidomethyl)pyrene, a key reagent in bioconjugation and materials science. Its utility in "click chemistry" makes it a valuable tool for the development of fluorescent probes, novel polymers, and bioactive molecules.[1]

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in experimental design and for the characterization of resulting compounds.

| Property | Value | Citations |

| Molecular Formula | C₁₇H₁₁N₃ | [1][2][3] |

| Molecular Weight | 257.29 g/mol | [2][3] |

Experimental Applications

This compound is predominantly utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[2][4] It serves as a fluorescent tag, allowing for the sensitive detection and imaging of biological processes.[1]

Cited Experimental Protocol: Synthesis of Fluorescent Nucleoside Conjugates

A representative application of this compound is in the synthesis of fluorescent nucleoside conjugates for oligonucleotide sensing. The following is a summary of the cited experimental methodology:

-

Reaction: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2]

-

Reactants:

-

Catalyst: A copper(I) catalyst is employed to facilitate the cycloaddition.[2]

-

Procedure: this compound is reacted with the alkyne-functionalized nucleosides in the presence of the copper(I) catalyst. This results in the formation of a stable triazole linkage, covalently attaching the pyrene (B120774) fluorophore to the nucleoside.[2]

-

Significance: This method allows for the efficient and specific labeling of nucleosides, enabling the development of probes for nucleic acid detection and imaging.[2]

Data Visualization

The following diagram provides a clear visual representation of the fundamental molecular information for this compound.

References

Unveiling the Dynamics of Pyrene Excimer Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyrene (B120774), a polycyclic aromatic hydrocarbon, stands as a cornerstone in photophysical studies and as a versatile fluorescent probe in a myriad of scientific disciplines, including drug delivery and biomolecular research. Its unique ability to form an "excimer"—an excited-state dimer—upon spatial proximity of two pyrene molecules, provides a powerful tool for probing molecular interactions and dynamics. This technical guide delves into the core principles of pyrene excimer formation, offering a comprehensive overview of its mechanism, kinetics, and the experimental methodologies employed for its investigation.

The Photophysics of Pyrene Excimer Formation

The formation of a pyrene excimer is a dynamic process that occurs when an excited-state pyrene molecule (Py) encounters a ground-state pyrene molecule (Py). This interaction leads to the formation of a transient, energetically favorable dimeric species (Py-Py), which subsequently fluoresces at a longer wavelength compared to the monomeric pyrene emission.

The process can be summarized by the following key steps:

-

Excitation: A ground-state pyrene molecule absorbs a photon (hν) and transitions to an excited singlet state (Py*).

-

Diffusion and Collision: The excited pyrene molecule diffuses through the medium and collides with a ground-state pyrene molecule.

-

Excimer Formation: Upon collision, if the two molecules are in a favorable orientation (typically a co-planar, sandwich-like arrangement), they form an excimer. This process is often diffusion-controlled in solution.[1]

-

Excimer Fluorescence: The excimer relaxes to the ground state by emitting a photon (hν') at a characteristic red-shifted wavelength (typically around 480 nm), which is broad and structureless.

-

Monomer Fluorescence: In parallel, an excited pyrene monomer can also relax to the ground state by emitting a photon at a shorter wavelength (with vibronic fine structure, typically between 370-400 nm).

The efficiency of excimer formation is highly dependent on the local concentration and mobility of pyrene molecules.

Quantitative Data on Pyrene Photophysics

The photophysical properties of pyrene are sensitive to its environment. The following tables summarize key quantitative data for pyrene monomer and excimer in various solvents.

Table 1: Fluorescence Lifetimes (τ) and Quantum Yields (Φ) of Pyrene Monomer

| Solvent | Monomer Lifetime (τ_M) (ns) | Monomer Quantum Yield (Φ_M) |

| Cyclohexane | 450 | 0.60 |

| Ethanol | 410 | 0.65[2] |

| Acetonitrile | - | - |

| n-Hexane | 382 | - |

| Tetradecane | ~400 | - |

Table 2: Pyrene Excimer Properties and Formation Rate Constants

| Solvent | Excimer Lifetime (τ_E) (ns) | Excimer Formation Rate Constant (k_a) (M⁻¹s⁻¹) |

| Cyclohexane | 70 | 1.0 x 10¹⁰ |

| Cyclohexanol | - | 2.4 x 10⁹ - 1.1 x 10¹⁰[3] |

| Decane | - | 3.11 x 10⁹ |

| Tetradecane | 58 | 3.0 x 10⁹[4] |

Note: Values can vary depending on experimental conditions such as temperature and deoxygenation.

Factors Influencing Pyrene Excimer Formation

Several factors can significantly impact the efficiency of pyrene excimer formation, making it a sensitive probe for various molecular and bulk properties.

-

Concentration: Higher concentrations of pyrene lead to increased probability of collision between excited and ground-state molecules, thus enhancing excimer formation.

-

Viscosity: In solution, excimer formation is a diffusion-controlled process. Higher solvent viscosity hinders molecular diffusion, leading to a decrease in the rate of excimer formation.[4]

-

Temperature: Temperature affects both the diffusion rate and the stability of the excimer. Generally, higher temperatures increase diffusion but can also lead to a higher rate of excimer dissociation.

-

Solvent Polarity: The polarity of the solvent can influence the photophysical properties of both the pyrene monomer and the excimer.[2]

-

Molecular Confinement and Proximity: When pyrene moieties are tethered to macromolecules (e.g., polymers, proteins), the efficiency of intramolecular excimer formation is dictated by the flexibility and conformation of the chain, which governs the proximity of the pyrene units.

References

The Photophysical Versatility of Pyrene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyrene (B120774) and its derivatives stand as a cornerstone in the field of fluorescence spectroscopy and sensing. Renowned for their unique photophysical properties, these polycyclic aromatic hydrocarbons are instrumental in a wide array of applications, from fundamental biophysical studies to the development of advanced diagnostic and therapeutic agents. This technical guide provides a comprehensive overview of the core photophysical properties of pyrene derivatives, detailed experimental protocols for their characterization, and a summary of quantitative data to aid in the selection and application of these powerful molecular tools.

Core Photophysical Properties of Pyrene Derivatives

Pyrene's photophysical behavior is characterized by several key features that make it an exceptionally sensitive and versatile fluorescent probe.

High Fluorescence Quantum Yield: Pyrene and many of its derivatives exhibit high fluorescence quantum yields, meaning they efficiently convert absorbed light into emitted fluorescent light. This intrinsic brightness is a significant advantage for sensitive detection and imaging applications.[1][2]

Long Excited-State Lifetime: The excited state of pyrene has an unusually long lifetime, often exceeding 100 nanoseconds.[3] This extended duration allows for a greater probability of interaction with its microenvironment, making it highly sensitive to changes in solvent polarity, viscosity, and the presence of quenchers.

Vibronic Fine Structure and Environmental Sensitivity: The fluorescence emission spectrum of pyrene monomer typically displays a characteristic vibronic fine structure with distinct peaks. The intensity ratio of these peaks, particularly the ratio of the first and third vibronic bands (I1/I3), is highly sensitive to the polarity of the surrounding solvent.[4][5] This property allows pyrene to be used as a probe to determine the local polarity of its environment, such as within protein binding sites or lipid membranes.

Excimer Formation: A hallmark of pyrene photophysics is its ability to form "excimers" (excited-state dimers). When a pyrene molecule in the excited state comes into close proximity (around 10 Å) with a ground-state pyrene molecule, they can form a transient excimer.[3] This excimer emits light at a longer, red-shifted wavelength (typically around 480 nm) compared to the structured monomer emission (around 370-400 nm).[6] This phenomenon is concentration-dependent and provides a powerful tool for studying processes that involve changes in proximity, such as membrane fusion, protein-protein interactions, and DNA hybridization.

The derivatization of the pyrene core with various functional groups allows for the fine-tuning of these photophysical properties, leading to the development of probes with tailored absorption and emission wavelengths, quantum yields, and specificities for various analytes and biological targets.[7][8][9]

Quantitative Photophysical Data

The following tables summarize key photophysical parameters for a selection of pyrene derivatives to facilitate comparison and selection for specific research applications.

Table 1: Photophysical Properties of Selected Pyrene Derivatives in Solution

| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) | Reference |

| Pyrene | Cyclohexane | 334 | 372, 383, 393 | 0.65 | 458 | [6] |

| Pyrene | Ethanol | 336 | 373, 384, 394 | 0.38 | 194 | [6] |

| 1-Methylpyrene | Cyclohexane | 340 | 376, 387, 397 | 0.53 | - | |

| 1-Pyrenecarboxaldehyde | Dichloromethane | ~400 | - | - | - | [10] |

| 1,3,6,8-Tetraphenylpyrene | Toluene | 385 | 445 | 0.96 | - | |

| TPPyE | Solid State | - | - | up to 1.00 | - | [11] |

| DPDPyE | Solid State | - | - | up to 1.00 | - | [11] |

Note: This table presents a representative sample of data. Photophysical properties can vary significantly based on the specific derivative, solvent, temperature, and other experimental conditions. Researchers are encouraged to consult the primary literature for detailed information.

Experimental Protocols

Accurate characterization of the photophysical properties of pyrene derivatives is crucial for their effective application. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λ_abs) of a pyrene derivative.

Materials:

-

Dual-beam UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent

-

Pyrene derivative sample

Procedure:

-

Sample Preparation: Prepare a stock solution of the pyrene derivative in the chosen spectroscopic grade solvent. From the stock solution, prepare a series of dilutions. The concentration should be adjusted so that the absorbance at λ_abs is within the linear range of the instrument, typically between 0.1 and 1.0.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Sample Measurement: Fill a second quartz cuvette with the sample solution.

-

Spectrum Acquisition: Place the blank and sample cuvettes in the respective holders of the spectrophotometer. Scan a range of wavelengths (e.g., 250-500 nm) to record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_abs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette.

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λ_em) of a pyrene derivative.

Materials:

-

Spectrofluorometer

-

Quartz fluorescence cuvettes (1 cm path length)

-

Spectroscopic grade solvent

-

Pyrene derivative sample

Procedure:

-

Sample Preparation: Prepare a dilute solution of the pyrene derivative in the chosen solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[2]

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength (λ_ex), which is typically the λ_abs determined from the UV-Vis spectrum. Set the excitation and emission slit widths to control the spectral resolution and signal intensity.

-

Blank Measurement: Record a blank spectrum using a cuvette containing only the solvent to check for any background fluorescence.

-

Sample Measurement: Place the cuvette with the sample solution in the spectrofluorometer and record the emission spectrum over a suitable wavelength range (e.g., 350-600 nm).

-

Data Analysis: Identify the wavelength(s) of maximum fluorescence emission (λ_em). The Stokes shift can be calculated as the difference in wavenumbers between the absorption and emission maxima.

Fluorescence Quantum Yield Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φ) of a pyrene derivative relative to a known standard.[12]

Materials:

-

Spectrofluorometer

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

Pyrene derivative sample (unknown)

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

-

Spectroscopic grade solvent

Procedure:

-

Standard and Sample Preparation: Prepare a series of dilutions for both the standard and the unknown sample in the same solvent if possible. The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.02 to 0.1.[13]

-

Absorbance Measurement: Record the UV-Vis absorption spectra for all prepared solutions and note the absorbance at the excitation wavelength.

-

Fluorescence Measurement: For each solution, record the corrected fluorescence emission spectrum using the same excitation wavelength and instrument settings for both the standard and the sample.

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Data Plotting: For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear and pass through the origin.

-

Quantum Yield Calculation: The fluorescence quantum yield of the unknown sample (Φ_X) is calculated using the following equation:[13]

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients (slopes) of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

-

η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime (τ) of a pyrene derivative.

Materials:

-

TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast single-photon detector (e.g., photomultiplier tube or avalanche photodiode), and TCSPC electronics.

-

Fluorescence cuvette

-

Pyrene derivative sample

Procedure:

-

Sample Preparation: Prepare a dilute solution of the pyrene derivative as for steady-state fluorescence measurements.

-

Instrument Response Function (IRF) Measurement: Measure the instrument response function by replacing the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) to record the temporal profile of the excitation pulse.

-

Sample Measurement: Excite the sample with the pulsed light source and collect the fluorescence emission at the desired wavelength. The TCSPC electronics measure the time delay between the excitation pulse and the detection of each emitted photon.[7]

-

Data Acquisition: A histogram of the arrival times of the photons is built up over many excitation cycles, representing the fluorescence decay profile.

-

Data Analysis: The fluorescence lifetime (τ) is determined by fitting the experimental decay curve to a single or multi-exponential decay model, after deconvolution with the IRF.

Visualizations: Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and logical relationships involving pyrene derivatives.

Caption: Workflow for the photophysical characterization of pyrene derivatives.

References

- 1. Pyrene derivatives with two types of substituents at positions 1, 3, 6, and 8 – fad or necessity? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04503A [pubs.rsc.org]

- 2. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Time-Correlated Single Photon Counting (TCSPC) | Swabian Instruments [swabianinstruments.com]

- 5. mdpi.com [mdpi.com]

- 6. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 7. researchgate.net [researchgate.net]

- 8. Pyrene-Based AIE Active Materials for Bioimaging and Theranostics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring Imaging Applications of a Red-Emitting π-Acceptor (π-A) Pyrene-Benzothiazolium Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Making sure you're not a bot! [opus4.kobv.de]

- 11. ATTO-TEC GmbH [atto-tec.com]

- 12. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 13. photon-force.com [photon-force.com]

An In-depth Technical Guide to 1-(Azidomethyl)pyrene for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Azidomethyl)pyrene is a versatile, fluorescent building block that has garnered significant attention in the scientific community, particularly in the realm of bioconjugation and materials science. Its pyrene (B120774) moiety provides intrinsic fluorescence, making it a powerful tool for developing fluorescent probes and labeling biomolecules. The presence of an azidomethyl group allows for its facile incorporation into a wide array of molecular architectures via "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility. This technical guide provides a comprehensive overview of this compound, including its synthesis, photophysical properties, and detailed protocols for its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are modular, wide in scope, give high yields, and are easy to perform.[1] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as the quintessential click reaction, forming a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[2][3] This reaction's robustness and orthogonality to most biological functional groups have made it an invaluable tool for bioconjugation, drug discovery, and materials science.[2]

This compound is a key reagent in this field, combining the desirable fluorescent properties of pyrene with the versatile reactivity of an azide.[4][5] The pyrene fluorophore is characterized by a long fluorescence lifetime and sensitivity to its local environment, making it an excellent reporter molecule.[6] This guide will delve into the technical details of utilizing this compound for click chemistry applications.

Physicochemical and Photophysical Properties

A summary of the key physicochemical and photophysical properties of this compound and its resulting triazole conjugates is presented below.

| Property | Value | Reference |

| This compound | ||

| CAS Number | 1006061-57-9 | [4] |

| Molecular Formula | C₁₇H₁₁N₃ | [4] |

| Molecular Weight | 257.29 g/mol | [4] |

| Melting Point | 68 °C | [4] |

| Appearance | Light orange to yellow to green powder/crystal | [5] |

| Storage Conditions | 2-8 °C, under inert gas | [4] |

| Pyrene-Triazole Conjugates | ||

| Fluorescence Quantum Yield (Φ_F) | 0.71 - 0.81 (for some tetrasubstituted pyrene derivatives with triazole units) | [7] |

Synthesis of this compound

While commercially available, this compound can be synthesized from 1-(bromomethyl)pyrene. The synthesis involves the nucleophilic substitution of the bromide with an azide salt, typically sodium azide, in a suitable solvent like dimethylformamide (DMF).

Caption: Synthesis of this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common application of this compound, enabling its conjugation to alkyne-containing molecules. The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The addition of a copper-coordinating ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can accelerate the reaction and stabilize the Cu(I) oxidation state.

Caption: General scheme of the CuAAC reaction.

Experimental Protocol for CuAAC with this compound

This protocol provides a general method for the reaction of this compound with a terminal alkyne in an organic/aqueous solvent mixture.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

-

Solvent (e.g., a mixture of THF and water, or DMSO)

-

Deionized water

-

Nitrogen or Argon gas

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or THF).

-

Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

-

Prepare a 100 mM aqueous stock solution of sodium ascorbate. This solution should be prepared fresh.

-

Prepare a 20 mM aqueous stock solution of CuSO₄·5H₂O.

-

Prepare a 100 mM stock solution of THPTA or TBTA in a suitable solvent (water for THPTA, DMSO/tBuOH for TBTA).

-

-

Reaction Setup:

-

In a reaction vial, add the alkyne-functionalized molecule (1.0 equivalent).

-

Add the this compound stock solution (1.0 - 1.2 equivalents).

-

Add the solvent to achieve the desired reaction concentration (typically 0.1 to 0.5 M).

-

If using a ligand, add the THPTA or TBTA stock solution (typically 1-5 mol% relative to the limiting reagent).

-

Add the CuSO₄ stock solution (typically 1-5 mol% relative to the limiting reagent).

-

Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 10-20 mol% relative to the limiting reagent).

-

-

Reaction Monitoring and Work-up:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[8]

-

Upon completion, the reaction can be quenched by adding a solution of EDTA to chelate the copper catalyst.

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9]

-

Optimization and Yield

The yield of the CuAAC reaction can be influenced by several factors, including the catalyst loading, ligand, solvent, and temperature. In one study, the reaction of this compound with tripropargylamine (B1585275) saw a significant increase in yield from 29% to 62% by increasing the Cu(I) catalyst loading from 1 mol% to 4.5 mol%.[10] This highlights the importance of optimizing reaction conditions for specific substrates.

| Reactants | Catalyst System | Solvent | Yield | Reference |

| This compound + Tripropargylamine | 1 mol% Cu(I) | Not specified | 29% | [10] |

| This compound + Tripropargylamine | 4.5 mol% Cu(I) | Not specified | 62% | [10] |

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a CuAAC reaction using this compound.

Caption: Experimental workflow for CuAAC.

Applications in Research and Development

The unique properties of this compound have led to its use in a variety of applications:

-

Fluorescent Labeling: The high quantum yield and environmental sensitivity of the pyrene moiety make it an excellent fluorescent tag for biomolecules such as proteins and nucleic acids.[8]

-

Bioconjugation: The ability to participate in bioorthogonal click chemistry reactions allows for the specific and efficient labeling of biomolecules in complex biological systems.

-

Materials Science: Incorporation of the rigid, planar pyrene structure into polymers can be used to modulate their photophysical and electronic properties.[8]

-

Development of Fluorescent Probes: The click reaction with this compound has been utilized to synthesize fluorescent chemosensors for the detection of metal ions.[10]

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and materials science. Its combination of a highly fluorescent pyrene core and a click-reactive azide group enables the straightforward synthesis of a wide range of functional molecules. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this compound in various research and development endeavors. The continued exploration of this and similar reagents will undoubtedly lead to further advancements in bioconjugation, diagnostics, and the development of novel functional materials.

References

- 1. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click chemistry: A transformative technology in nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1006061-57-9 | FA138485 [biosynth.com]

- 5. chemimpex.com [chemimpex.com]

- 6. C2'-pyrene-functionalized triazole-linked DNA: universal DNA/RNA hybridization probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

Solubility of 1-(Azidomethyl)pyrene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(azidomethyl)pyrene in organic solvents. Due to a lack of extensive, publicly available quantitative data on the solubility of this compound, this document synthesizes information on the solubility of the parent compound, pyrene (B120774), and its derivatives, to provide researchers with a predictive framework. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided to enable researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is a fluorescent probe and a key reagent in "click chemistry," specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1] Its pyrene core imparts intrinsic fluorescence, making it a valuable tool for labeling and imaging biomolecules. The azidomethyl group provides a reactive handle for covalent attachment to a wide range of molecules. Understanding its solubility is critical for its effective use in synthesis, purification, and various biochemical assays.

Physically, this compound is a solid, with a melting point in the range of 66-70°C.[2][3] Safety data sheets indicate that specific solubility data in various organic solvents is largely unavailable.[4]

Estimated Solubility of this compound

While direct quantitative solubility data for this compound is not readily found in the literature, we can infer its likely solubility characteristics based on its structure and data from similar compounds like pyrene, 1-aminopyrene (B158619) (1-AP), and 1-hydroxypyrene (B14473) (1-HP).

The large, nonpolar, polycyclic aromatic pyrene core is the dominant structural feature, suggesting good solubility in nonpolar and aromatic solvents. The small, polar azidomethyl group may impart a slight increase in polarity compared to pyrene, potentially enhancing solubility in moderately polar solvents.

The following table summarizes the available solubility data for pyrene and its derivatives, which can serve as a guide for solvent selection for this compound.

| Compound | Solvent | Solubility | Temperature (°C) | Source |

| Pyrene | Water | 0.64 – 0.73 µM/L | Not Specified | [5] |

| 1-Aminopyrene (1-AP) | Aqueous solutions with 2-20% Methanol (B129727), DMF, or DMSO | Soluble (at 20 µM) | Not Specified | [5] |

| 1-Hydroxypyrene (1-HP) | Aqueous solutions with 2-20% Methanol, DMF, or DMSO | Soluble (at 20 µM) | Not Specified | [5] |

| Pyrene | Toluene (B28343) | More soluble than in heptane | Not Specified | [6] |

| Pyrene | Heptane | Less soluble than in toluene | Not Specified | [6] |

| Pyrene | Alcohols, Ketones, Esters, Ethers | Generally more soluble than in nonpolar solvents | Not Specified | [6] |

| Pyrene | Alkanes, Aromatic Hydrocarbons | Generally less soluble than in polar solvents | Not Specified | [6] |

Inference for this compound: Based on this data, this compound is expected to have very low solubility in water and good solubility in a range of organic solvents. Aromatic solvents like toluene and chlorinated solvents are likely to be excellent choices. Moderately polar solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297) are also expected to be effective. Alcohols like methanol and ethanol (B145695) may be suitable, though likely to a lesser extent than less polar aprotic solvents.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method (HPLC-UV or UV-Vis spectrophotometry).

-

For HPLC-UV: Inject a known volume of the filtered supernatant and the standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

-

For UV-Vis Spectrophotometry: Measure the absorbance of the filtered supernatant and the standards at the wavelength of maximum absorbance (λmax) for this compound. Use the calibration curve to determine the concentration.

-

-

The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Data Presentation:

The results should be presented in a clear, tabular format, as shown below:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| [Solvent 1] | 25 | ||

| [Solvent 2] | 25 | ||

| [Solvent 3] | 25 |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a compound.

Conclusion

References

1-(Azidomethyl)pyrene: A Technical Guide to its Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Azidomethyl)pyrene is a versatile fluorescent probe and a valuable building block in the synthesis of complex molecular architectures through "click chemistry."[1][2] Its pyrene (B120774) moiety provides distinct fluorescent properties, including the potential for excimer formation, making it a powerful tool for applications in biological imaging, materials science, and drug development.[3][4] The azido (B1232118) group facilitates covalent attachment to a wide range of molecules containing alkyne functionalities via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4] This technical guide provides a comprehensive overview of the spectral properties of this compound, along with detailed experimental protocols for its characterization.

Core Spectral Properties

While specific spectral data for this compound is not extensively documented in publicly available literature, the characteristic spectral properties can be inferred from the well-studied pyrene chromophore and its derivatives. The photophysical characteristics of pyrene are sensitive to the local environment, a feature that is exploited in many of its applications.[5]

Table 1: Summary of General Spectral Properties of Pyrene and its Derivatives

| Property | Typical Value Range | Notes |

| Absorption Maxima (λabs) | 300 - 350 nm | Multiple distinct absorption bands are characteristic of the pyrene core. The exact maxima can be influenced by the solvent and substitution.[6] |

| Monomer Emission Maxima (λem) | 370 - 400 nm | Exhibits a well-defined vibronic structure with multiple peaks.[5] The ratio of the intensities of these peaks can be sensitive to solvent polarity. |

| Excimer Emission Maximum (λem) | ~470 nm | A broad, structureless band that appears at higher concentrations or when two pyrene moieties are in close proximity.[4] |

| Molar Extinction Coefficient (ε) | 10,000 - 50,000 M-1cm-1 | High molar absorptivity is a key feature of the pyrene chromophore. |

| Fluorescence Quantum Yield (ΦF) | 0.2 - 0.9 | Can be high, but is influenced by the solvent, temperature, and the presence of quenchers.[1] |

| Fluorescence Lifetime (τF) | 10 - 400 ns | The lifetime of the excited state is relatively long, which facilitates excimer formation and sensitivity to quenchers.[1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to characterize the spectral properties of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the following steps:

// Nodes Start [label="1-(Bromomethyl)pyrene", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Sodium Azide (B81097) (NaN3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent (e.g., DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Nucleophilic\nSubstitution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Chromatography)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="Pure\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reagent -> Reaction; Solvent -> Reaction; Reaction -> Product; Product -> Purification; Purification -> FinalProduct; } . Caption: Synthetic workflow for this compound.

Protocol:

-

Reaction Setup: Dissolve 1-(bromomethyl)pyrene (B43492) in a suitable aprotic polar solvent, such as dimethylformamide (DMF).

-

Addition of Azide: Add an excess of sodium azide to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with water and extract the product with an organic solvent like dichloromethane (B109758) or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663), and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectrum of this compound.

// Nodes SamplePrep [label="Prepare Stock Solution\nof this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Dilution [label="Dilute to Working\nConcentration (Abs < 0.1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Blank [label="Prepare Solvent Blank", fillcolor="#F1F3F4", fontcolor="#202124"]; Spectrometer [label="UV-Vis Spectrophotometer", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MeasureBlank [label="Measure Blank\nSpectrum", fillcolor="#FBBC05", fontcolor="#202124"]; MeasureSample [label="Measure Sample\nSpectrum", fillcolor="#FBBC05", fontcolor="#202124"]; DataAnalysis [label="Determine λmax\nand Absorbance", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SamplePrep -> Dilution; Dilution -> Spectrometer; Blank -> Spectrometer; Spectrometer -> MeasureBlank; Spectrometer -> MeasureSample; MeasureBlank -> DataAnalysis; MeasureSample -> DataAnalysis; } . Caption: Experimental workflow for UV-Vis spectroscopy.

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or cyclohexane). From the stock solution, prepare a dilution in the same solvent such that the absorbance at the maximum wavelength (λmax) is between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to record the baseline.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a wavelength range of approximately 250 nm to 450 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum, quantum yield, and lifetime of this compound.

// Nodes SamplePrep [label="Prepare Dilute Solution\n(Abs at λex < 0.1)", fillcolor="#F1F3F4", fontcolor="#202124"]; StandardPrep [label="Prepare Standard Solution\n(Known Quantum Yield)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spectrofluorometer [label="Spectrofluorometer", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MeasureEmission [label="Measure Emission\nSpectra", fillcolor="#FBBC05", fontcolor="#202124"]; MeasureLifetime [label="Measure Fluorescence\nLifetime", fillcolor="#FBBC05", fontcolor="#202124"]; DataAnalysis [label="Calculate Quantum Yield\nand Lifetime", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SamplePrep -> Spectrofluorometer; StandardPrep -> Spectrofluorometer; Spectrofluorometer -> MeasureEmission; Spectrofluorometer -> MeasureLifetime; MeasureEmission -> DataAnalysis; MeasureLifetime -> DataAnalysis; } . Caption: Experimental workflow for fluorescence spectroscopy.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent. The concentration should be adjusted so that the absorbance at the excitation wavelength is less than 0.1 to avoid inner filter effects.[7]

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Emission Spectrum: Excite the sample at one of its absorption maxima (e.g., ~340 nm) and record the emission spectrum from approximately 350 nm to 600 nm.

-

Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate in 0.1 M H2SO4). The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.[7]

-

Fluorescence Lifetime Measurement: The fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC). The sample is excited with a pulsed light source, and the decay of the fluorescence intensity over time is recorded. The decay curve is then fitted to an exponential function to determine the lifetime (τF).

Signaling Pathways and Logical Relationships

The primary utility of this compound in a biological context is as a fluorescent reporter that can be attached to biomolecules through click chemistry. This allows for the visualization and tracking of these molecules within cellular signaling pathways.

// Nodes PyreneAzide [label="this compound\n(Fluorescent Probe)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AlkyneBiomolecule [label="Alkyne-Modified\nBiomolecule (e.g., Protein)", fillcolor="#F1F3F4", fontcolor="#202124"]; CuCatalyst [label="Cu(I) Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ClickReaction [label="Click Reaction\n(CuAAC)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; LabeledBiomolecule [label="Fluorescently Labeled\nBiomolecule", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellularSystem [label="Introduction into\nCellular System", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imaging [label="Fluorescence Imaging\n(Tracking, FRET, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PathwayAnalysis [label="Elucidation of\nSignaling Pathway", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PyreneAzide -> ClickReaction; AlkyneBiomolecule -> ClickReaction; CuCatalyst -> ClickReaction; ClickReaction -> LabeledBiomolecule; LabeledBiomolecule -> CellularSystem; CellularSystem -> Imaging; Imaging -> PathwayAnalysis; } . Caption: Application of this compound in studying signaling pathways.

Conclusion

References

Methodological & Application

Application Notes and Protocols for 1-(Azidomethyl)pyrene in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Azidomethyl)pyrene is a versatile fluorescent probe widely utilized in bioconjugation and materials science.[1][2] Its pyrene (B120774) moiety exhibits a strong, environment-sensitive fluorescence, making it an excellent tool for developing fluorescent sensors and for labeling biomolecules.[1] The azido (B1232118) group enables its participation in highly efficient and specific "click chemistry" reactions, primarily the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3][4] These reactions allow for the stable covalent linkage of the pyrene fluorophore to a wide array of alkyne-modified molecules, including proteins, nucleic acids, and small molecules, with high yields and minimal byproducts.[5][6][7]

This document provides detailed protocols for the use of this compound in both CuAAC and SPAAC reactions, along with data on reaction performance and a specific application in the fluorescent labeling of oligonucleotides for sensing applications.

Data Presentation

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Yields

The CuAAC reaction is renowned for its high efficiency, often resulting in near-quantitative yields.[8][9] The table below summarizes typical reaction yields for the click reaction of an azide (B81097) with various terminal alkynes under optimized conditions. While specific data for this compound is limited, the yields presented for benzyl (B1604629) azide, a structurally similar small organic azide, provide a strong indication of expected performance.

| Alkyne Substrate | Catalyst System | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Phenylacetylene | CuI, Et3N | Cyrene™ | 12 | 96 | [8] |

| Propargyl alcohol | CuSO4·5H2O, Sodium Ascorbate (B8700270) | H2O/t-BuOH | 1 | >95 | [9] |

| 4-Pentyn-1-ol | CuSO4·5H2O, Sodium Ascorbate | THF/H2O | 2 | >90 | [10] |

| N-Propargylacetamide | CuSO4·5H2O, Sodium Ascorbate, THPTA | H2O | 0.5 | >99 | [11] |

| 3-Ethynylthiophene | CuI, Et3N | Cyrene™ | 12 | 88 | [8] |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetic Data

SPAAC reactions offer a copper-free alternative for bioconjugation, which is particularly advantageous for in vivo applications where copper toxicity is a concern.[12] The reaction rate is primarily dependent on the strain of the cyclooctyne (B158145) used. The following table presents second-order rate constants for the reaction of benzyl azide with various cyclooctynes, which can be used to estimate the reaction kinetics with this compound.

| Cyclooctyne | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Solvent | Reference |

| Cyclooctyne (OCT) | ~10⁻³ | Acetonitrile (B52724) | [13] |

| Dibenzocyclooctyne (DIBO) | ~10⁻² | Acetonitrile | [4] |

| Bicyclononyne (BCN) | ~10⁻¹ | Acetonitrile/Water | [14] |

| DIBAC | 0.3 | Methanol | [14] |

| m[9+1]CPP | 9.6 x 10⁻³ | DMSO | [14][15] |

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of 1-pyrenecarboxaldehyde (B26117) to 1-(hydroxymethyl)pyrene, followed by conversion to 1-(bromomethyl)pyrene (B43492) and subsequent substitution with an azide.[16]

Step 1: Synthesis of 1-(Hydroxymethyl)pyrene [16]

-

Dissolve 1-pyrenecarboxaldehyde in methanol.

-

Add sodium borohydride (B1222165) (NaBH₄) portion-wise at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain 1-(hydroxymethyl)pyrene.

Step 2: Synthesis of 1-(Bromomethyl)pyrene

-

Dissolve 1-(hydroxymethyl)pyrene in a suitable solvent like dichloromethane.

-

Add phosphorus tribromide (PBr₃) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction with ice-water and extract the product.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry, filter, and concentrate to yield 1-(bromomethyl)pyrene.

Step 3: Synthesis of this compound

-

Dissolve 1-(bromomethyl)pyrene in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃) and stir the mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry, filter, and concentrate. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for labeling an alkyne-modified biomolecule with this compound.[6][11]

Materials:

-

Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

DMSO (for dissolving this compound)

Procedure:

-

Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare fresh stock solutions of 100 mM CuSO₄ in water, 500 mM sodium ascorbate in water, and 100 mM THPTA or TBTA in water or DMSO/water.

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule (1 equivalent) and this compound (1.5-3 equivalents).

-

Add the THPTA or TBTA ligand to the reaction mixture (final concentration 1-5 mM).

-

Add the CuSO₄ solution (final concentration 0.1-1 mM).

-

Initiate the reaction by adding the sodium ascorbate solution (final concentration 5-10 mM).

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.

-

Purify the pyrene-labeled biomolecule using an appropriate method such as HPLC, size-exclusion chromatography, or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general method for the copper-free labeling of a cyclooctyne-modified biomolecule.[12]

Materials:

-

Cyclooctyne-modified biomolecule

-

This compound

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

DMSO

Procedure:

-

Dissolve the cyclooctyne-modified biomolecule in the reaction buffer.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Add this compound (2-10 equivalents) to the solution of the cyclooctyne-modified biomolecule.

-

Incubate the reaction at room temperature or 37°C for 2-24 hours. The progress can be monitored by analytical techniques.

-

Purify the labeled product to remove excess this compound using a suitable purification method.

Purification and Characterization of the Click Product

Purification:

-

HPLC: Reverse-phase HPLC (RP-HPLC) is a highly effective method for purifying pyrene-labeled oligonucleotides and peptides due to the hydrophobicity of the pyrene group.[15][17][18][19] A C8 or C18 column with a gradient of acetonitrile in a buffer like triethylammonium (B8662869) acetate (B1210297) (TEAA) is commonly used.[15][17]

-

Size-Exclusion Chromatography: This method is suitable for purifying labeled proteins, separating the larger biomolecule from the smaller unreacted pyrene-azide.

-

Dialysis: For large biomolecules like proteins, dialysis can be used to remove excess small molecule reagents.

Characterization:

-

Mass Spectrometry: ESI-MS or MALDI-TOF MS can be used to confirm the successful conjugation by observing the mass increase corresponding to the addition of the this compound moiety.

-

NMR Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the triazole product, confirming the regioselectivity of the CuAAC reaction.[2][13][20]

-

UV-Vis and Fluorescence Spectroscopy: Successful labeling can be confirmed by observing the characteristic absorbance and fluorescence emission of the pyrene group in the purified product.[21]

Application: Fluorescent Oligonucleotide Probe for Target DNA/RNA Sensing

This compound can be used to label alkyne-modified oligonucleotides to create fluorescent probes for nucleic acid detection. The fluorescence of the pyrene moiety is sensitive to its local environment and can be quenched or enhanced upon hybridization of the probe to its complementary target sequence.[14][22]

Signaling Mechanism of a Pyrene-Labeled Oligonucleotide Probe

In the unbound state, a single-stranded oligonucleotide probe labeled with pyrene may exhibit a certain level of fluorescence. Upon hybridization to a target DNA or RNA strand, the pyrene moiety can intercalate between the base pairs of the resulting duplex. This change in the microenvironment can lead to a significant change in the fluorescence signal, either through quenching or enhancement, which can be used for quantitative detection of the target.[14][22][23][24] For instance, the formation of a pyrene excimer (an excited-state dimer) can occur if two pyrene molecules are brought into close proximity, resulting in a characteristic red-shifted emission that can be used as a sensitive indicator of hybridization.[14]

Caption: Oligonucleotide sensing mechanism.

Experimental Workflow for Oligonucleotide Sensing

Caption: Oligonucleotide sensing workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. labinsights.nl [labinsights.nl]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. interchim.fr [interchim.fr]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Click Chemistry – Med Chem 101 [medchem101.com]

- 8. researchgate.net [researchgate.net]

- 9. Click Chemistry [organic-chemistry.org]

- 10. rsc.org [rsc.org]

- 11. jenabioscience.com [jenabioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. box2073.temp.domains [box2073.temp.domains]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mz-at.de [mz-at.de]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. waters.com [waters.com]

- 20. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]